REACTION_SMILES
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[CH3:1][C:2]1([CH3:20])[C:3](=[O:19])[N:4]([c:8]2[cH:9][c:10]([C:15]([F:16])([F:17])[F:18])[c:11]([I:14])[cH:12][cH:13]2)[C:5](=[O:7])[NH:6]1.[CH3:26][N:27]([CH3:28])[CH:29]=[O:30].[Cu:21]([C:22]#[N:23])[C:24]#[N:25]>>[CH3:1][C:2]1([CH3:20])[C:3](=[O:19])[N:4]([c:8]2[cH:9][c:10]([C:15]([F:16])([F:17])[F:18])[c:11]([C:22]#[N:23])[cH:12][cH:13]2)[C:5](=[O:7])[NH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)NC(=O)N(c2ccc(I)c(C(F)(F)F)c2)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Cu]C#N
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Name
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Type
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product
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Smiles
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CC1(C)NC(=O)N(c2ccc(C#N)c(C(F)(F)F)c2)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |